molecular formula C21H16FN5O B2704997 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897623-56-2

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2704997
CAS RN: 897623-56-2
M. Wt: 373.391
InChI Key: BZLLBBYGEVBLDP-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine. The molecule also contains a biphenyl group, which consists of two connected phenyl rings, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various reactions, including substitutions and additions. The carboxamide group could also undergo various reactions, such as hydrolysis or reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Asymmetric Synthesis

The compound’s complex structure allows for easy synthesis via the Betti reaction. Aminobenzylnaphthols derived from this process serve as valuable chiral intermediates. These intermediates find extensive application in asymmetric synthesis. Notably, the (S,S)-triflate intermediate obtained from the triflation of 1-[(1S)-(4-fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol can be used in the future synthesis of aminophosphine, a crucial component for asymmetric catalysis .

Enantioselective Ligands

Due to the simultaneous presence of nitrogen and oxygen, aminobenzylnaphthols exhibit potential as chiral ligands. Researchers have employed these enantiopure intermediates in asymmetric synthesis, both as chiral starting materials and as ligands. For instance, they have been used in the enantioselective addition reaction of diethylzinc to aryl aldehydes, demonstrating their utility in metal-coordinating chemistry .

Pharmacological Activity

Indole derivatives, including those related to our compound, have diverse biological and clinical applications. While specific studies on this compound are limited, it belongs to the indole family, which has shown promise in various pharmacological contexts. Further research is needed to explore its potential in drug development .

MAGL Inhibition

Interestingly, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone has been investigated as a novel, potent, selective, and reversible noncovalent MAGL (monoacylglycerol lipase) inhibitor. This compound enhances the major endocannabinoid 2-arachidonoylglycerol and shows efficacy in neuropathic models .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if it’s designed to interact with a specific biological target, its mechanism of action would involve binding to that target and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O/c22-18-10-12-19(13-11-18)27-20(24-25-26-27)14-23-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLLBBYGEVBLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

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